molecular formula C17H21FN2O3S2 B2907901 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946249-57-6

4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2907901
CAS RN: 946249-57-6
M. Wt: 384.48
InChI Key: UXKSJMBUKXFHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a sulfonamide derivative and has been shown to exhibit various biochemical and physiological effects. In

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide in lab experiments is its potential applications in various scientific research areas. It has been shown to exhibit anticancer activity, inhibit the growth of bacteria and fungi, and has potential use in the treatment of neurodegenerative diseases. However, one limitation of this compound is its limited solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research of 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, research is needed to investigate the potential side effects of this compound and its safety for human use.

Synthesis Methods

The synthesis method for 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-morpholino-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has potential applications in various scientific research areas. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

4-fluoro-2-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c1-13-10-15(18)2-3-17(13)25(21,22)19-11-16(14-4-9-24-12-14)20-5-7-23-8-6-20/h2-4,9-10,12,16,19H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKSJMBUKXFHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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